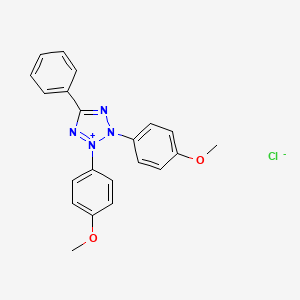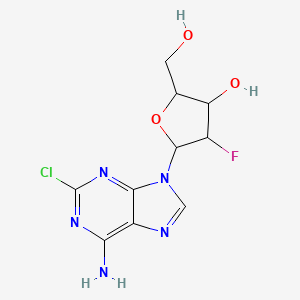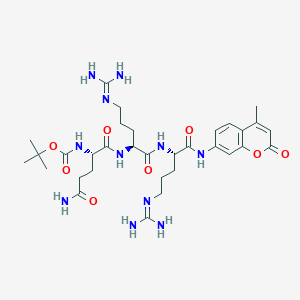
2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium chloride (BMTPC) is a tetrazolium salt (TZ) that has been widely used in scientific research for its ability to detect cellular metabolic activity. It is also known as XTT, 2,3-bis(4-methoxyphenyl)-5-(4-sulfophenyl)-2H-tetrazolium, inner salt, and 2,3-bis(4-methoxyphenyl)-5-phenyl-1H-tetrazolium chloride. BMTPC is a colorless, water-soluble, crystalline powder that is widely used as a biomarker for cell viability in a variety of cell types.
Wissenschaftliche Forschungsanwendungen
Synthesis of Hybrid Compounds
The compound has been used in the synthesis of new hybrid compounds. For instance, a hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach. The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Anticancer Research
The compound has shown potential in anticancer research. In a study, the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Preparation of Phosphines
The compound has been used in the preparation of phosphines. The base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with NEt 3 led to the diaryl(hydroxymethyl)phosphine .
Synthesis of Cytotoxic Copper(I) Complexes
The compound has been used in the synthesis of cytotoxic copper(i) complexes. A new 5-boryl-2-phosphinoimidazole PN type ligand for the synthesis of luminescent copper (i) complexes has been synthesized .
5. Preparation of New Porous Organic Ligands The compound has been used in the preparation of new porous organic ligands. Tris (2-methoxy-5-vinylphenyl)phosphine has been synthesized as a monomer for the preparation of new porous organic ligands .
Synthesis of Donor-Acceptor Type Polymers
The compound has been used in the synthesis of donor-acceptor type polymers. Four D-A type monomers containing electron rich thiophene derivatives groups as donor units and electron deficient 2,3-bis (4- (decyloxy)phenyl)pyrido [4,3-b]pyrazine groups as acceptor units have been synthesized .
Eigenschaften
IUPAC Name |
2,3-bis(4-methoxyphenyl)-5-phenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4O2.ClH/c1-26-19-12-8-17(9-13-19)24-22-21(16-6-4-3-5-7-16)23-25(24)18-10-14-20(27-2)15-11-18;/h3-15H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUGQFAXQCKHN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium Chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)



